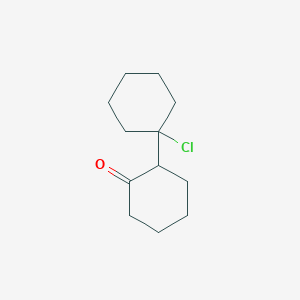

2-(1'-Chlorocyclohexyl)cyclohexanone

Description

Structural Classification and Nomenclature in Polysubstituted Cyclic Systems

The systematic naming of complex organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide an unambiguous method for describing chemical structures. askiitians.com For polysubstituted cyclic systems like 2-(1'-Chlorocyclohexyl)cyclohexanone, the nomenclature is determined by identifying the parent functional group and the attached substituents. nku.edu

In this molecule, the cyclohexanone (B45756) ring is the principal functional group, establishing it as the parent structure. nku.edu According to IUPAC guidelines, the carbon atom of the carbonyl group in a cyclic ketone is designated as position 1. nku.edu The substituents on the ring are then numbered to give them the lowest possible locants. askiitians.comlibretexts.org Consequently, the substituent is located at the C-2 position.

The substituent itself is a cyclohexyl group which is chlorinated at its point of attachment to the parent ring. This attachment point is designated as position 1' on the substituent ring. Therefore, the substituent is named 1'-chlorocyclohexyl. Combining these elements, the full IUPAC name is This compound .

Structurally, this compound is classified as an α-halo ketone. wikipedia.org This classification is significant because the presence of a halogen atom alpha to a carbonyl group profoundly influences the molecule's electronic properties and reactivity. wikipedia.orgmdpi.com The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the α-carbon an electrophilic site and enhances the acidity of the α'-protons. wikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H19ClO |

| Molecular Weight | 214.73 g/mol |

| Classification | Cyclic Ketone, α-Halo Ketone |

| Parent Structure | Cyclohexanone |

| Substituent | 1'-Chlorocyclohexyl |

Academic Significance as a Bifunctionalized Cyclic Molecule in Synthetic Design

The academic significance of this compound in synthetic design stems from its nature as a bifunctionalized molecule. Bifunctional molecules possess two distinct reactive sites, enabling them to participate in a variety of chemical transformations, often serving as versatile building blocks for the construction of complex organic scaffolds. wikipedia.orgnih.govacs.org In this specific compound, the two key functional components are the ketone group and the α-chloro substituent, which create a molecule with dual electrophilic and potential nucleophilic character. mdpi.comnih.gov

The ketone functionality presents an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. Additionally, the α'-protons (on the C-6 position of the cyclohexanone ring) are acidic and can be removed by a base to form an enolate, which is a potent nucleophile. wikipedia.org This enolate can then react with various electrophiles.

Simultaneously, the molecule possesses a second electrophilic center at the α-carbon (C-2), which is bonded to the chlorine atom. nih.gov The chlorine atom is a good leaving group, making this site susceptible to nucleophilic substitution reactions. wikipedia.org This dual reactivity allows for a range of synthetic manipulations. For instance, the molecule can react with a nucleophile at the C-2 position to displace the chloride, or it can be converted into its enolate to react with an electrophile at the C-6 position.

This combination of reactive sites makes α-halo ketones like this compound valuable precursors in the synthesis of heterocycles and other complex structures. wikipedia.org They can undergo reactions such as the Favorskii rearrangement in the presence of a base, or participate in coupling reactions. wikipedia.orgacs.org The bulky 1'-chlorocyclohexyl group also introduces significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions, adding another layer of utility in sophisticated synthetic design. The study of such molecules provides valuable insights into how different functional groups within a single framework influence each other's reactivity and how this interplay can be harnessed for targeted organic synthesis.

Table 2: Reactive Sites and Potential Synthetic Transformations

| Reactive Site | Type of Reactivity | Potential Transformation |

|---|---|---|

| Carbonyl Carbon (C-1) | Electrophilic | Nucleophilic addition (e.g., Grignard reaction, reduction) |

| α-Carbon (C-2) | Electrophilic | Nucleophilic substitution (displacement of Cl-) |

| α'-Hydrogens (at C-6) | Acidic | Enolate formation, followed by alkylation or aldol (B89426) reaction |

| Entire α-Halo Ketone System | Multiple | Favorskii rearrangement, formation of heterocycles |

Structure

3D Structure

Properties

Molecular Formula |

C12H19ClO |

|---|---|

Molecular Weight |

214.73 g/mol |

IUPAC Name |

2-(1-chlorocyclohexyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H19ClO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h10H,1-9H2 |

InChI Key |

YEBXVXQZXZRBAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2CCCCC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Chlorocyclohexyl Cyclohexanone

Convergent Synthesis Approaches

Convergent synthesis strategies for 2-(1'-Chlorocyclohexyl)cyclohexanone focus on the efficient assembly of the molecule from two main fragments: a cyclohexanone (B45756) derivative and a cyclohexyl unit. This approach is designed to build the carbon framework of the target compound in a controlled manner.

Carbon-Carbon Bond Formation between Cyclohexanone Derivatives and Cyclohexyl Units

The core of this synthetic approach lies in the creation of a carbon-carbon bond between the alpha-carbon of a cyclohexanone ring and a cyclohexyl group. A common method to achieve this is through the alkylation of a cyclohexanone enolate with a suitable cyclohexyl halide. For instance, the enolate of cyclohexanone can be generated using a base, which is then reacted with a chlorocyclohexane (B146310) derivative. quora.com

Another significant strategy involves the condensation reaction of cyclohexanone itself. Under certain catalytic conditions, two molecules of cyclohexanone can undergo a self-condensation reaction to form 2-(cyclohex-1'-enyl)cyclohexanone. google.comgoogle.comresearchgate.net This intermediate is a crucial precursor that can be subsequently hydrogenated and chlorinated to yield the desired product. The formation of this C-C bond is a foundational step in building the molecular backbone. organic-chemistry.org

The table below outlines key reactions for forming the C-C bond between cyclohexanone and a cyclohexyl unit.

| Reaction Type | Reactants | Key Reagents/Catalysts | Intermediate/Product |

| Enolate Alkylation | Cyclohexanone, Chlorocyclohexane | Base (e.g., LDA) | 2-Cyclohexylcyclohexanone (B167041) |

| Aldol (B89426) Condensation | Cyclohexanone (2 molecules) | Acid or Base Catalyst | 2-(Cyclohex-1'-enyl)cyclohexanone |

| Michael Addition | Cyclohexenone, Cyclohexyl Grignard Reagent | Copper salts | 2-Cyclohexylcyclohexanone |

This table presents generalized synthetic strategies that can be adapted for the synthesis of the target compound.

Strategies for Regioselective Coupling Reactions

Achieving the desired 2-substituted cyclohexanone requires precise control over the reaction's regioselectivity. When forming the carbon-carbon bond, the reaction must be directed to the alpha-position of the cyclohexanone ring. In enolate alkylation, the formation of the kinetic versus the thermodynamic enolate can be controlled by the choice of base, solvent, and temperature, thereby influencing where the cyclohexyl group attaches.

For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, leading to alkylation at the less hindered alpha-carbon. This is a key strategy for ensuring the formation of the 2-substituted product. durgapurgovtcollege.ac.in Cascade reactions, such as a double Michael addition, can also be employed to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Chlorination Methods for Cyclohexane (B81311) Derivatives and Precursors

The introduction of a chlorine atom at the specific 1'-position of the cyclohexyl group is a critical step in the synthesis of this compound. This can be achieved either by chlorinating a pre-formed 2-cyclohexylcyclohexanone or by using a pre-chlorinated cyclohexyl precursor in the coupling step.

Directed Halogenation Techniques on Cyclohexane Systems

The direct chlorination of cyclohexane and its derivatives often proceeds via a free-radical mechanism, typically initiated by UV light. vedantu.compearson.compearson.com This method can lead to a mixture of chlorinated products. To achieve greater control, directed halogenation techniques are employed. Catalytic methods, for example using stannic chloride, can allow for the chlorination of cyclohexane to yield monochlorocyclohexane as the major product, even at moderately elevated temperatures and in the absence of light. google.com

The following table summarizes different chlorination approaches for cyclohexane.

| Chlorination Method | Reagent | Conditions | Major Product |

| Free Radical Chlorination | Cl₂ | UV light | Monochlorocyclohexane (and polychlorinated byproducts) |

| Catalytic Chlorination | Cl₂ | Stannic Chloride | Monochlorocyclohexane |

This table provides an overview of general chlorination methods applicable to cyclohexane precursors.

Regioselective and Stereoselective Chlorination Methodologies

Achieving regioselectivity in the chlorination of a substituted cyclohexane, such as 2-cyclohexylcyclohexanone, is challenging. The tertiary carbon at the 1'-position of the cyclohexyl group is a potential site for radical chlorination due to the relative stability of the resulting tertiary radical.

Stereoselectivity is also a key consideration in cyclohexane chemistry. The conformation of the cyclohexane ring dictates the accessibility of hydrogens for abstraction. E2 eliminations in cyclohexane systems, for example, require an anti-coplanar arrangement of the hydrogen and the leaving group, which often means both must be in axial positions. libretexts.org While this applies to elimination reactions, the underlying principles of stereoelectronic effects are also relevant for directing substitution reactions. For the synthesis of this compound, controlling the stereochemistry of the chlorine atom (axial vs. equatorial) would require specialized stereoselective chlorination methods, potentially involving chiral catalysts or directing groups. acs.org

Multi-step Preparations and Intermediate Derivatization

A multi-step synthesis provides a versatile approach to constructing this compound, allowing for the purification of intermediates and better control over the final product's structure. A plausible multi-step route could begin with the synthesis of 2-cyclohexylcyclohexanone. This intermediate can be prepared via the aldol condensation of cyclohexanone to form 2-(cyclohex-1'-enyl)cyclohexanone, followed by catalytic hydrogenation of the double bond. google.com

Alternatively, 2-cyclohexylcyclohexanone can be synthesized from chlorocyclohexane. This involves converting chlorocyclohexane to cyclohexanol, followed by oxidation to cyclohexanone. An aldol reaction between two molecules of the resulting cyclohexanone can then produce the desired intermediate after dehydration and reduction. youtube.com

Once 2-cyclohexylcyclohexanone is obtained, the final step would be a regioselective chlorination at the 1'-position of the cyclohexyl substituent. This might be achieved through a radical chlorination reaction, where the tertiary hydrogen at the 1'-position is preferentially abstracted. The use of protecting groups might be necessary to prevent unwanted reactions at the cyclohexanone ring during the chlorination step. youtube.com Derivatization of intermediates, such as converting hydroxyl groups to better leaving groups, is a common strategy in multi-step synthesis to facilitate subsequent reactions. researchgate.net

Synthesis of Key Halogenated Cyclohexane Precursors

The creation of halogenated cyclohexane derivatives is a fundamental step in the synthesis of more complex molecules. tandfonline.comtandfonline.com These precursors can be synthesized through various methods, with direct chlorination of cyclohexanone being a common and effective route to produce 2-chlorocyclohexanone (B41772), a vital starting material. orgsyn.orglookchem.com

The direct chlorination of cyclohexanone can be performed by bubbling chlorine gas into an aqueous mixture of cyclohexanone. orgsyn.orglookchem.com The reaction is typically conducted in an ice bath to control its exothermicity. orgsyn.org This process yields 2-chlorocyclohexanone, which serves as a key electrophilic precursor. orgsyn.org The product is isolated through separation of the organic layer, extraction from the aqueous phase, and subsequent purification by vacuum distillation. orgsyn.orglookchem.com This method provides a reliable yield of the desired monochlorinated ketone. orgsyn.orglookchem.com

Alternative methods for the synthesis of 2-chlorocyclohexanone have also been reported, including the chlorination of cyclohexanone in glacial acetic acid, the use of monochlorourea in acetic acid, and the oxidation of 2-chlorocyclohexanol. orgsyn.org Broader strategies for generating halogenated cyclohexane frameworks include multi-step syntheses starting from readily available materials like m-xylene. tandfonline.comtandfonline.com

| Reactants | Solvent | Key Conditions | Purification | Yield | Boiling Point |

|---|---|---|---|---|---|

| Cyclohexanone, Chlorine | Water | Ice bath cooling, rapid stirring | Vacuum Distillation | 61–66% | 90–91°C at 14–15 mm Hg |

Role of Enamine Intermediates in Cyclohexanone Functionalization

Enamine intermediates play a crucial role in the functionalization of ketones at the α-carbon position, a process famously known as the Stork enamine alkylation. libretexts.orglibretexts.orgwikipedia.org This methodology offers a milder and more selective alternative to the direct alkylation of ketone enolates, which often requires harsh basic conditions and can suffer from side reactions like over-alkylation. libretexts.orglibretexts.org Enamines are advantageous because they are neutral, readily prepared, and serve as effective nucleophiles. libretexts.org

The functionalization of cyclohexanone via an enamine intermediate is a three-step process:

Formation of the Enamine : Cyclohexanone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis and the removal of water to drive the reaction to completion. libretexts.orglibretexts.org This reversible reaction converts the electrophilic carbonyl carbon of cyclohexanone into a nucleophilic α-carbon in the resulting enamine. libretexts.org

Alkylation : The enamine acts as a nucleophile and attacks an electrophilic alkylating agent, such as a halogenated cyclohexane precursor, in an SN2 reaction. libretexts.orglibretexts.org This step forms a new carbon-carbon bond and results in the formation of a positively charged iminium salt intermediate. wikipedia.org

Hydrolysis : The iminium salt is subsequently hydrolyzed by treatment with dilute aqueous acid. wikipedia.org This step cleaves the C-N bond and regenerates the carbonyl group, yielding the α-alkylated cyclohexanone product. libretexts.orglibretexts.org

This sequence allows for the controlled, selective monoalkylation of cyclohexanone, making it a cornerstone strategy for synthesizing compounds like this compound, where the enamine of cyclohexanone would react with a suitable chlorocyclohexyl electrophile. wikipedia.org

| Amine | Structure | Resulting Enamine from Cyclohexanone |

|---|---|---|

| Pyrrolidine | C4H9N | 1-(Cyclohex-1-en-1-yl)pyrrolidine |

| Piperidine | C5H11N | 1-(Cyclohex-1-en-1-yl)piperidine |

| Morpholine | C4H9NO | 4-(Cyclohex-1-en-1-yl)morpholine |

Stereochemical Investigations of 2 1 Chlorocyclohexyl Cyclohexanone

Conformational Analysis of Disubstituted Cyclohexane (B81311) and Cyclohexanone (B45756) Rings

Cyclohexane and its derivatives are most stable in a "chair" conformation, which minimizes both angle strain by maintaining tetrahedral bond angles and torsional strain by keeping all adjacent hydrogen atoms in a staggered arrangement. wikipedia.orglibretexts.org This chair conformation is not static; it can undergo a rapid process known as a "ring flip" or "chair flip." wikipedia.orgmasterorganicchemistry.com During this interconversion, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.commasterorganicchemistry.com

This process involves passing through higher-energy transition states and intermediates, such as the half-chair, twist-boat, and boat conformations. masterorganicchemistry.com For cyclohexane, the energy barrier for this interconversion is approximately 10.8 kcal/mol, allowing for millions of flips per second at room temperature. wikipedia.orglibretexts.org In the case of the cyclohexanone ring within 2-(1'-chlorocyclohexyl)cyclohexanone, the presence of the sp²-hybridized carbonyl carbon slightly flattens the ring, which can lead to a more rapid interconversion compared to a standard cyclohexane ring. tandfonline.com

When a cyclohexane ring bears a substituent, the two chair conformations resulting from a ring flip are no longer energetically equivalent. masterorganicchemistry.com The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring). masterorganicchemistry.com Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an interaction known as a 1,3-diaxial interaction. libretexts.org

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for a substituent moving from the equatorial to the axial position. pearson.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. wikipedia.orgmasterorganicchemistry.com For the this compound molecule, the conformational preference of both the chloro group and the opposing ring system must be considered.

The chloro group has a relatively modest A-value, but the cyclohexyl group attached at the C2 position of the cyclohexanone ring is significantly bulkier and has a strong preference for the equatorial position to minimize steric strain.

| Substituent | A-value (kcal/mol) |

| -Cl (Chloro) | ~0.53 |

| -CH₃ (Methyl) | ~1.7 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -C₆H₁₁ (Cyclohexyl) | ~2.15 |

Note: The A-value for a cyclohexyl group is similar to that of an isopropyl group. Data compiled from various sources. libretexts.orgmasterorganicchemistry.com

Given the significantly larger steric demand of the cyclohexyl group compared to the chlorine atom, the most stable conformation of this compound will have the 1'-chlorocyclohexyl group in an equatorial position on the cyclohexanone ring. Similarly, the chlorine atom on the second ring will also preferentially occupy an equatorial position to avoid its own 1,3-diaxial interactions.

Computational and Theoretical Studies of 2 1 Chlorocyclohexyl Cyclohexanone

Quantum Chemical Calculations (DFT, ab initio)

No specific studies detailing the molecular geometry optimization or conformational analysis of 2-(1'-Chlorocyclohexyl)cyclohexanone using Density Functional Theory (DFT) or ab initio methods were found in the available literature. Such studies would typically involve identifying the most stable three-dimensional arrangements of the molecule (conformers), such as the chair conformations of the cyclohexyl rings, and calculating their relative energies. Key geometric parameters like bond lengths, bond angles, and dihedral angles would be determined for the lowest energy conformers.

Detailed analyses of the electronic structure and charge distribution, for instance through Natural Bond Orbital (NBO) or Electrostatic Potential (ESP) analysis, for this compound are not available in published research. An NBO analysis would provide insights into the bonding interactions, charge transfer between orbitals, and the nature of the lone pairs on the oxygen and chlorine atoms. An ESP map would visualize the electron density around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting intermolecular interactions.

Computational predictions of spectroscopic signatures (e.g., IR, Raman, NMR) for this compound have not been reported. Theoretical calculations are often used to compute vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shielding constants (which correlate to NMR chemical shifts). These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Reaction Mechanism Elucidation through Transition State Modeling

There is no available research on the computational modeling of reaction mechanisms involving this compound, including the calculation of energetic barriers and reaction profiles. Such studies would involve locating the transition state structures for reactions where this molecule is a reactant or product and calculating the activation energies. This information is fundamental to understanding the kinetics and feasibility of chemical transformations.

Investigations into the effects of solvents or other environmental factors on the properties and reactivity of this compound through computational methods are absent from the scientific literature. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate how a solvent medium can influence molecular geometry, electronic structure, and reaction energetics.

Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors derived from computational chemistry are invaluable tools for predicting the chemical behavior of a molecule. These descriptors, rooted in Density Functional Theory (DFT), provide quantitative insights into the sites most susceptible to electrophilic, nucleophilic, or radical attack, thereby guiding the understanding of reaction mechanisms.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone of modern organic chemistry that rationalizes molecular reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized around the regions with higher electron density, such as the oxygen atom of the carbonyl group and potentially the chlorine atom, which possess lone pairs of electrons. The LUMO, conversely, would be anticipated to be centered on electron-deficient sites, most notably the electrophilic carbon atom of the carbonyl group. The interaction between the HOMO of a nucleophile and the LUMO of the this compound would initiate a nucleophilic attack. The energy and shape of these orbitals dictate the feasibility and orientation of such reactions. wikipedia.orgnumberanalytics.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.8 | Indicates the molecule's ability to donate electrons. Localized on electron-rich centers. |

| LUMO | -1.5 | Indicates the molecule's ability to accept electrons. Localized on electron-poor centers like the carbonyl carbon. |

| Energy Gap (ΔE) | 5.3 | A relatively large gap suggests good kinetic stability under normal conditions. |

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution within a molecule, offering a visual guide to its reactive sites. mdpi.comresearchgate.net The MEP is calculated to understand the electrostatic interactions between molecules. rsc.org Regions of negative electrostatic potential, typically colored red or yellow on an MEP map, are electron-rich and are prone to electrophilic attack. preprints.org Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. preprints.org

In the case of this compound, the most negative potential (Vmin) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov This makes it a primary site for interaction with electrophiles or proton donors. The regions of most positive potential (Vmax) would likely be found around the hydrogen atoms and potentially near the carbon atom bonded to the chlorine, indicating susceptibility to attack by nucleophiles. nih.gov The MEP map thus provides a powerful tool for predicting intermolecular interactions and the initial steps of a chemical reaction. mdpi.com

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound

| Molecular Region | MEP Value (kcal/mol) | Reactivity Prediction |

|---|---|---|

| Around Carbonyl Oxygen | -45 (Vmin) | Strongly electrophilic site, attracts positive charges. |

| Around Carbonyl Carbon | +30 (Vmax) | Strongly nucleophilic site, attracts negative charges. |

| Around Chlorine Atom | -15 | Region of negative potential due to lone pairs. |

| Around Cyclohexyl Hydrogens | +20 | Region of positive potential, susceptible to weak interactions. |

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. wikipedia.org They provide a more nuanced prediction of reactivity than simple atomic charges. There are three main types of condensed Fukui functions:

f+ : Predicts the site for a nucleophilic attack (attack by an electron donor).

f- : Predicts the site for an electrophilic attack (attack by an electron acceptor).

f0 : Predicts the site for a radical attack.

For carbonyl compounds, the carbon atom of the carbonyl group is generally characterized as the primary electrophilic center and thus the most probable site for a nucleophilic attack. researchgate.netfaccts.de Therefore, for this compound, the carbonyl carbon is expected to have the highest f+ value. The carbonyl oxygen, being an electron-rich center, would be a likely site for electrophilic attack and would exhibit a high f- value. chemrxiv.orgresearchgate.net Analyzing these functions allows for a precise prediction of which atom is most likely to participate in bond formation during a reaction. faccts.de

Table 3: Hypothetical Condensed Fukui Function (f_k) Values for Key Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactive Role |

|---|---|---|---|

| Carbonyl Carbon | 0.25 | 0.05 | Most likely site for nucleophilic attack. |

| Carbonyl Oxygen | 0.08 | 0.22 | Most likely site for electrophilic attack. |

| C1' (bonded to Cl) | 0.12 | 0.03 | Secondary site for nucleophilic attack. |

| Chlorine | 0.04 | 0.10 | Potential site for electrophilic interaction. |

Conformational Dynamics and Molecular Mechanics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules. msu.rursc.org These methods can identify the most stable (lowest energy) conformers and calculate the energy barriers for interconversion between them. nih.gov For this compound, the bulky 1'-chlorocyclohexyl group attached to the C2 position of the cyclohexanone (B45756) ring would strongly prefer an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org The conformational analysis would also consider the rotation around the C-C bond connecting the two rings. MD simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as various solvents, revealing how intermolecular interactions influence its structural stability. rsc.org

Table 4: Hypothetical Relative Energies of Possible Conformers of this compound

| Conformer Description | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Chair-Chair (Cyclohexyl group equatorial) | 0.0 | Most Stable |

| Chair-Chair (Cyclohexyl group axial) | +5.5 | Unstable due to steric strain. |

| Chair-Twist Boat | +6.0 | High-energy intermediate. |

| Twist Boat-Twist Boat | +11.0 | Very Unstable |

Validation and Comparison of Theoretical Predictions with Experimental Data

A critical step in computational chemistry is the validation of theoretical predictions against experimental data. researchgate.net This process ensures the accuracy and reliability of the computational models used. bioengineer.org For a molecule like this compound, several experimental techniques could be used to validate the theoretical findings.

For instance, the predicted lowest-energy conformation from molecular mechanics could be compared with the molecular structure determined by X-ray crystallography. nih.gov Theoretical vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to confirm structural features and bonding. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental NMR data to verify the electronic and geometric structure in solution.

While this comparative approach is standard practice, specific experimental data for this compound is not available in the reviewed literature. However, the successful application of this validation methodology to other small organic molecules and materials demonstrates its power in bridging the gap between theoretical models and real-world chemical behavior, leading to a deeper and more accurate understanding of molecular properties. nih.govresearchgate.net

Advanced Applications and Future Research Directions in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

2-(1'-Chlorocyclohexyl)cyclohexanone serves as a highly valuable intermediate in organic synthesis due to its unique structural features and reactivity. As an α-haloketone, it possesses two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. nih.gov This dual reactivity allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecular architectures.

Precursor to Architecturally Diverse Compounds

The reactivity of α-haloketones like this compound makes them exceptionally useful as precursors for a variety of architecturally diverse compounds. nih.gov The presence of the carbonyl group and the adjacent chloro-substituted carbon allows for sequential reactions with different nucleophiles and electrophiles. For instance, the related compound, 2-(cyclohex-1'-enyl)cyclohexanone, is a known intermediate in the synthesis of o-phenylphenol, a significant fine organic chemical used in the production of dyes, surfactants, and pharmaceuticals. google.com The synthesis of 2-(cyclohex-1'-enyl)cyclohexanone often proceeds through the auto-condensation of cyclohexanone (B45756), a reaction that can be catalyzed by various acids or bases. google.com

The versatility of the α-haloketone moiety is further highlighted by its ability to participate in the synthesis of various heterocyclic compounds. nih.gov These reactions often involve the interaction of the α-haloketone with nucleophiles containing oxygen, nitrogen, or sulfur, leading to the formation of five- and six-membered rings with one or more heteroatoms. nih.gov

Building Block for Polycyclic and Bridged Ring Systems

The synthesis of polycyclic and bridged ring systems is a significant area of organic chemistry, and compounds like this compound can serve as important starting materials. The construction of these complex three-dimensional structures is often challenging, and intramolecular reactions are frequently employed to create the desired ring systems. nih.govresearchgate.net

Cyclic ketones are valuable precursors for the synthesis of bridged bicyclic systems through carbene cascade reactions. nih.gov These cascades can involve diazo decomposition, carbene/alkyne metathesis, and C-H bond insertion, ultimately forming functionalized bridged structures. nih.gov Furthermore, intramolecular cycloaddition reactions are a powerful strategy for efficiently creating polycyclic systems. nih.gov While the direct use of this compound is not explicitly detailed in the provided sources, the principles of using cyclic ketones and their derivatives in such transformations are well-established. For example, the acid-catalyzed cleavage of bicyclo- nih.govnih.govresearchgate.net-oct-2-en-8-one derivatives, which can be synthesized from cyclohexanone precursors, highlights the utility of these systems in generating complex carbocyclic frameworks. gla.ac.uk The development of novel methods, such as intramolecular (3+2) dipolar cycloadditions, has expanded the toolbox for creating challenging bridged medium-sized ring systems like bicyclo[m.n.2] structures. nih.govresearchgate.net

Development of Novel Methodologies Utilizing its Unique Structure

The unique bifunctional nature of this compound, an α-haloketone, makes it an attractive substrate for the development of novel synthetic methodologies. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it more susceptible to nucleophilic substitution. nih.gov This inherent reactivity has been exploited in various synthetic transformations.

Modern synthetic strategies are continually being developed to construct complex cyclic molecules under mild conditions. For instance, tandem carbene and photoredox-catalyzed processes have been reported for the convergent synthesis of substituted cycloalkanones. nih.gov Such methods offer a mild approach to construct C-C bonds without the need for strong bases or expensive metal catalysts. nih.gov While these examples may not directly use this compound, they illustrate the ongoing efforts to develop new reactions for functionalized cyclic ketones. The principles of these novel methodologies could potentially be adapted to utilize the specific reactivity of α-haloketones to forge new bonds and construct intricate molecular scaffolds.

Mechanistic Studies on Related Halogenated Cycloketone Systems

Understanding the reaction mechanisms of halogenated cycloketones is crucial for controlling their reactivity and developing new synthetic applications. The photochemistry of cyclohexanone, the parent compound of this compound, has been studied to understand its reaction pathways upon photoexcitation. uci.edu These studies reveal that upon excitation, an α-cleavage of one of the C-C bonds adjacent to the carbonyl group can occur, forming a diradical intermediate. uci.edu This intermediate can then undergo various reactions to form different products.

In the context of halogen exchange reactions involving α-haloketones, mechanistic studies have shown that brominated ketone intermediates can be crucial. researchgate.net Control experiments and kinetic studies have led to proposed mechanisms involving halogen-exchange reactions. researchgate.net The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov The more polar this bond is, the faster the reaction with nucleophiles. nih.gov The study of radical-mediated transformations also provides insight into the behavior of these compounds. For example, mechanistic studies have elucidated a double halogen atom transfer (XAT) process for the iodination of certain substrates. organic-chemistry.org Furthermore, research into radical Fe(II)/α-ketoglutarate-dependent halogenases, which install halogen functional groups, contributes to the broader understanding of halogenation mechanisms in complex systems. escholarship.org

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods in chemical synthesis. researchgate.netchemijournal.com Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. chemijournal.com These principles are highly relevant to the synthesis and application of compounds like this compound.

Traditional synthesis methods often rely on hazardous organic solvents and reagents. researchgate.net Green chemistry approaches aim to replace these with more benign alternatives. For example, the use of microwaves to accelerate reactions can lead to higher yields and cleaner products under milder conditions. researchgate.net Solvent-free synthesis is another important strategy that simplifies processes and reduces waste. researchgate.net In the context of cyclohexanone derivatives, metal-free and operationally simple methods for their transformation are being developed. For instance, a straightforward synthesis of catechols from cyclohexanones has been reported using an α-oxygenation initiated cascade oxidative reaction. rsc.org

Sustainable approaches also focus on the use of renewable resources and catalysts that can be easily recovered and reused. researchgate.net The development of bio-based routes to important chemical feedstocks is an active area of research. For example, the sustainable platform chemical 2,5-hexanedione (B30556) has been converted to methylcyclopentadiene, a precursor for high-energy-density fuels. nih.gov While not directly related to this compound, these examples showcase the broader trends in sustainable chemistry that could be applied to its synthesis and subsequent transformations.

Integration with Advanced Analytical Techniques for Structural and Mechanistic Elucidation

The unambiguous determination of the structure of this compound and the elucidation of its reaction mechanisms rely heavily on the integration of advanced analytical techniques. taylorandfrancis.com A combination of spectroscopic and spectrometric methods is typically employed to gain a comprehensive understanding of a molecule's structure and reactivity. nih.govchromatographyonline.com

Mass spectrometry (MS) is a powerful tool for determining the elemental composition of a molecule through accurate mass measurements. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful for the analysis of volatile compounds. semanticscholar.org Tandem mass spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of a molecule. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. taylorandfrancis.comsemanticscholar.org One-dimensional (1D) techniques like ¹H and ¹³C NMR are routinely used, while two-dimensional (2D) experiments such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) can establish correlations between different nuclei, which is crucial for elucidating complex structures. semanticscholar.org

Other spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy can identify the functional groups present in a molecule, such as the carbonyl group in this compound. semanticscholar.org The combination of these techniques provides the necessary data for the complete structural characterization of the compound and its reaction products, as well as for probing the mechanisms of its chemical transformations. taylorandfrancis.comchromatographyonline.com

Table 1: Advanced Analytical Techniques for the Elucidation of this compound

| Technique | Abbreviation | Information Provided | Application in Context |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds and determination of their mass-to-charge ratio and fragmentation patterns. semanticscholar.org | Purity assessment and identification of reaction products. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed information on the molecular structure, including connectivity and stereochemistry. taylorandfrancis.comsemanticscholar.org | Unambiguous structural determination of the compound and its derivatives. |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Identification of functional groups present in the molecule. semanticscholar.org | Confirmation of the carbonyl group and other functional moieties. |

| High-Resolution Mass Spectrometry | HRMS | Precise determination of the elemental composition of a molecule. nih.gov | Confirmation of the molecular formula. |

| Tandem Mass Spectrometry | MS/MS | Structural information from the fragmentation of ions. nih.gov | Elucidation of the structure of unknown products and intermediates. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1'-Chlorocyclohexyl)cyclohexanone, and what critical parameters influence reaction efficiency?

- Methodology :

-

Grignard Reaction : React cyclohexanone with a chlorinated organomagnesium reagent (e.g., 1'-chlorocyclohexyl magnesium bromide) under anhydrous conditions. Ensure slow addition to control exothermicity. Dehydration and oxidation steps may follow to stabilize the ketone .

-

Chlorination : Introduce chlorine via electrophilic substitution using reagents like Cl₂/FeCl₃ or SOCl₂. Monitor reaction progress via TLC or GC to avoid over-chlorination .

-

Key Parameters : Moisture control (for Grignard), temperature (0–5°C for chlorination), and stoichiometric ratios.

- Data Table :

| Method | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|

| Grignard Reaction | 60–75 | 6–8 | Mg, 1'-Chlorocyclohexyl bromide |

| Friedel-Crafts Chlorination | 45–55 | 12–24 | Cl₂, FeCl₃ |

Q. How can researchers ensure purity during isolation and characterization of this compound?

- Purification : Use fractional distillation (b.p. ~275°C, similar to analogs) or recrystallization in ethanol/water mixtures. Confirm purity via GC (>85% threshold) .

- Characterization :

- ¹H NMR : Look for cyclohexyl proton signals (δ 1.2–2.1 ppm) and ketone carbonyl (δ 207–210 ppm in ¹³C NMR) .

- Mass Spectrometry : Expect a molecular ion peak at m/z ~196 (M⁺) and fragments indicative of chlorinated cyclohexyl groups .

Advanced Research Questions

Q. What strategies optimize stereochemical control in derivatives of this compound?

- Chiral Catalysis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during ketone functionalization. Monitor enantiomeric excess (ee) via chiral HPLC .

- Stereoselective Reduction : Employ L-Selectride® or NADH-dependent enzymes to reduce ketones to specific alcohol stereoisomers .

Q. How do structural modifications to the chlorocyclohexyl moiety affect biological activity?

- Structure-Activity Relationship (SAR) :

- Replace the chlorine atom with other halogens (e.g., Br, F) to assess electronic effects on antimicrobial potency .

- Introduce substituents (e.g., hydroxyl, methyl) to the cyclohexane ring and evaluate anti-inflammatory activity via COX-2 inhibition assays .

- Data Table :

| Derivative | Biological Activity (IC₅₀, μM) | Key Structural Feature |

|---|---|---|

| 2-(1'-Chlorocyclohexyl) | 12.5 (COX-2) | Cl substituent |

| 2-(1'-Hydroxycyclohexyl) | 28.4 (COX-2) | -OH group |

Q. What mechanistic insights explain contradictions in reported reaction yields for chlorocyclohexanone derivatives?

- Side Reactions : Competing pathways (e.g., over-oxidation to carboxylic acids or dimerization) may reduce yields. Use radical scavengers (e.g., BHT) to suppress unintended polymerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic chlorination efficiency compared to non-polar media .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for chlorination or Grignard addition using Gaussian or ORCA software. Compare activation energies (ΔG‡) to prioritize synthetic routes .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2) to guide functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.